cis-2-Decenoic acid (CDA) is an unsaturated fatty acid that acts as a signaling molecule in various bacterial species. It is particularly known for its role as a diffusible signal factor (DSF) in Pseudomonas aeruginosa, where it regulates biofilm formation and dispersion. CDA is considered a DSF-type (DSF-T) molecule, chemically related to other long-chain fatty acid signals found in bacteria like Xanthomonas campestris and Burkholderia cenocepacia [, ]. These DSF-T molecules can participate in interspecies signaling, influencing the behavior of species beyond their producers [].
Cis-2-decenoic acid is an unsaturated fatty acid characterized by its unique molecular structure and significant biological activity. This compound, produced primarily by the bacterium Pseudomonas aeruginosa, plays a crucial role in microbial communication and biofilm regulation. It is recognized for its ability to induce the dispersion of biofilms formed by various microorganisms, making it a valuable compound in both clinical and industrial applications.
Cis-2-decenoic acid is predominantly synthesized by Pseudomonas aeruginosa, a gram-negative bacterium known for its versatility in various environments, including soil and water. The production of this fatty acid is part of the bacterium's signaling mechanisms, which facilitate communication among bacterial populations and influence their behavior, particularly in biofilm formation and dispersal .
The synthesis of cis-2-decenoic acid can be achieved through various chemical methods, including:
In microbial fermentation, specific growth conditions are optimized to maximize yield. For instance, controlling temperature, pH, and nutrient availability can significantly influence the production rates of cis-2-decenoic acid. Chemical synthesis often involves multi-step processes that may include:
Cis-2-decenoic acid participates in various chemical reactions typical of unsaturated fatty acids, including:
The reactivity of cis-2-decenoic acid is influenced by its double bond, making it susceptible to addition reactions that can modify its structure for various applications, such as in creating modified biomaterials .
The mechanism by which cis-2-decenoic acid induces biofilm dispersal involves complex signaling pathways within bacterial communities. Upon release into the environment, it interacts with specific receptors on bacterial cells, triggering a cascade of intracellular signals that lead to:
Research indicates that concentrations as low as 100 nM can effectively induce biofilm dispersal in various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli .
Relevant studies have shown that modifications using cis-2-decenoic acid can enhance the properties of biomaterials for applications such as drug delivery systems .
Cis-2-decenoic acid has several scientific uses, particularly in:
CDA (cis-2-decenoic acid) belongs to the diffusible signal factor (DSF) family of fatty acid-based quorum-sensing molecules. Structurally, CDA is a 10-carbon unsaturated fatty acid with a cis double bond at the C2 position, distinguishing it from the Xanthomonas campestris DSF (cis-11-methyl-2-dodecenoic acid), which has a 12-carbon chain and a methyl group [1] [7]. Functionally, CDA exhibits broader cross-kingdom signaling activity than typical DSFs, inducing biofilm dispersion in Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi (e.g., Candida albicans) [1] [6]. Unlike Xanthomonas DSF, which relies on the rpf gene cluster for biosynthesis and perception, CDA production in P. aeruginosa involves the enoyl-CoA hydratase DspI (PA0745) and the PA4978-PA4983 gene cluster [7] [8].
Table 1: Structural and Functional Comparison of CDA and DSF Family Molecules
Property | CDA | Xanthomonas DSF |
---|---|---|
Chemical Name | cis-2-decenoic acid | cis-11-methyl-2-dodecenoic acid |
Chain Length | C10 | C12 |
Biosynthesis Enzyme | DspI (enoyl-CoA hydratase) | RpfF (enoyl-CoA hydratase) |
Perception System | Unknown two-component system | RpfC/RpfG two-component system |
Cross-Kingdom Activity | Yes (bacteria, fungi) | Limited to bacteria |
CDA triggers biofilm dispersion by modulating intracellular levels of the secondary messenger cyclic di-GMP (c-di-GMP). Upon CDA binding to an unidentified receptor, phosphodiesterase (PDE) activity is activated, degrading c-di-GMP [3] [7]. Reduced c-di-GMP levels downregulate exopolysaccharide (EPS) synthesis (e.g., Pel, Psl in P. aeruginosa) and upregulate motility genes, facilitating biofilm dissolution [4] [10]. This mechanism is conserved across species: In P. aeruginosa, CDA exposure reduces c-di-GMP by >50% within 30 minutes, correlating with increased expression of flagellar genes (flgC, flgK) and EPS-degrading enzymes [7] [10].
DspI (PA0745) is a crotonase superfamily enzyme essential for CDA synthesis. Structural studies reveal a homotrimeric organization with a catalytic pocket formed by Glu126, Glu146, Cys127, Cys131, and Cys154 [7]. DspI dehydrates 3-hydroxydecanoyl-CoA to cis-2-decenoyl-CoA, which is hydrolyzed to release CDA [7] [10]. Deletion of dspI in P. aeruginosa PA14 abolishes CDA production, resulting in hyper-biofilm formation (3-fold increased biomass), impaired swarming motility, and attenuated virulence in Caenorhabditis elegans infection models [7]. Complementation with wild-type dspI restores CDA synthesis and dispersion.
The PA4978-PA4983 gene cluster is implicated in CDA sensing and response. Microarray analyses identified this cluster as differentially expressed upon CDA exposure [1] [8]. Key components include:
Table 2: Functions of Genes in the PA4978-PA4983 Cluster
Gene ID | Predicted Function | Role in CDA Response |
---|---|---|
PA4978 | Periplasmic solute-binding protein | CDA uptake or sensing |
PA4979 | ABC transporter permease | CDA import |
PA4980 | ABC transporter ATP-binding protein | CDA import |
PA4982 | Response regulator (REC domain) | Transcriptional activation |
PA4983 | Histidine kinase sensor | CDA perception |
CDA perception likely involves the PA4983-PA4982 two-component system (TCS). PA4983, a membrane-bound histidine kinase, autophosphorylates upon CDA binding and transfers the phosphate to PA4982 [1] [7]. Phosphorylated PA4982 then activates downstream effectors, including:
CDA triggers extensive rewiring of protein interaction networks. STRING database analysis of P. aeruginosa transcriptome data (666 differentially expressed genes post-CDA) identified three key interaction modules [1] [10]:
Table 3: Key Protein Interaction Modules in CDA-Mediated Dispersion
Functional Module | Core Proteins | Interaction Partners |
---|---|---|
Metabolic Activation | FadA, FadB, AtpH, AtpD | AcpP (acyl carrier protein) |
Motility & Chemotaxis | FlgK, FlgB, PilA, PilB | FliC (flagellin), CheY (chemotaxis) |
Stress Response | DnaK, GroEL, KatA, SodM | ClpP (protease), AhpC (peroxidase) |
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